6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Catalog No.
S826156
CAS No.
1111638-05-1
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-methylimidazo[1,2-a]pyrimidine

CAS Number

1111638-05-1

Product Name

6-Bromo-2-methylimidazo[1,2-a]pyrimidine

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrimidine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)2-9-7(11)10-5/h2-4H,1H3

InChI Key

SONZOBLCVCKXEX-UHFFFAOYSA-N

SMILES

CC1=CN2C=C(C=NC2=N1)Br

Canonical SMILES

CC1=CN2C=C(C=NC2=N1)Br

Synthesis and Availability

Potential Applications

Research has explored the potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine in various fields, including:

  • Medicinal Chemistry: Some studies have investigated its role as a potential scaffold for the development of new drugs []. Due to the presence of nitrogen atoms in the ring structure, the molecule may possess interesting biological properties, but further research is required.
  • Material Science: Research has explored the use of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine derivatives in the development of new materials with specific functionalities.

6-Bromo-2-methylimidazo[1,2-a]pyrimidine is an aromatic heterocyclic compound characterized by the presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyrimidine ring system. Its molecular formula is C7H6BrN3, and it has a molecular weight of approximately 215.04 g/mol. This compound is part of a larger family of imidazo compounds known for their diverse biological activities and applications in medicinal chemistry .

Currently, there is no scientific research available on the mechanism of action of 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Further studies are needed to explore its potential interactions with biological systems or other molecules.

Due to the lack of research on 6-bromo-2-methylimidazo[1,2-a]pyrimidine, specific safety information is not available. As a general precaution, all unknown compounds should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE).

Future Research Directions

  • Synthesis and characterization of the compound to obtain pure material for further studies.
  • Investigation of its physical and chemical properties, including melting point, boiling point, solubility, and stability.
  • Computational modeling to predict its potential interactions with biological targets or other molecules.
  • Evaluation of its biological activity in relevant cell lines or model organisms.

The chemical reactivity of 6-bromo-2-methylimidazo[1,2-a]pyrimidine can be attributed to its electron-rich nitrogen atoms and the presence of the bromine substituent. It can undergo various reactions including:

  • Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in substitution reactions.
  • Electrophilic aromatic substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron density provided by the nitrogen atoms.
  • Condensation reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it a versatile intermediate for synthesizing more complex molecules .

Research indicates that 6-bromo-2-methylimidazo[1,2-a]pyrimidine exhibits notable biological activities. It has been studied for its antibacterial properties against various strains of bacteria, including both gram-positive and gram-negative bacteria. Some derivatives of imidazo compounds have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy . Additionally, its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological studies.

The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyrimidine typically involves multi-step synthetic routes. Common methods include:

  • Bromination: Starting from 2-methylimidazo[1,2-a]pyrimidine, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Cyclization reactions: The formation of the imidazo ring may involve cyclization from appropriate precursors under acidic or basic conditions.
  • Functionalization: Further modifications can introduce various substituents to enhance biological activity or solubility.

These methods allow for the efficient production of this compound and its derivatives for research purposes .

6-Bromo-2-methylimidazo[1,2-a]pyrimidine finds applications in several fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals with antibacterial or anticancer properties.
  • Material Science: Its unique chemical structure may be utilized in creating new materials with specific electronic or optical properties.
  • Research Tool: Used in biochemical assays to study enzyme interactions and mechanisms due to its ability to bind with various biomolecules .

Interaction studies involving 6-bromo-2-methylimidazo[1,2-a]pyrimidine focus on its binding affinity with proteins and enzymes. These studies reveal insights into how this compound affects biological pathways and cellular functions. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, which may lead to alterations in their activity and subsequent physiological effects. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 6-bromo-2-methylimidazo[1,2-a]pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methylimidazo[1,2-a]pyridineLacks bromination at the 6-positionKnown for mutagenic properties
6-Iodo-2-methylimidazo[1,2-a]pyridineIodine instead of bromine at the 6-positionExhibits different reactivity patterns
Imidazo[1,2-a]pyridineNo methyl group at the 2-positionBroader range of biological activities

These compounds highlight the uniqueness of 6-bromo-2-methylimidazo[1,2-a]pyrimidine in terms of its halogen substitution and potential biological effects compared to its analogs.

The thermodynamic stability of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine is characterized by its resistance to thermal decomposition under normal conditions. The compound belongs to a class of heterocyclic systems that exhibit considerable thermal stability due to their aromatic character and the presence of multiple nitrogen atoms within the ring structure [1].

Based on data from related imidazo[1,2-a]pyrimidine derivatives, the parent imidazo[1,2-a]pyrimidine system demonstrates melting points in the range of 127-129°C [2]. However, specific thermal decomposition data for 6-Bromo-2-methylimidazo[1,2-a]pyrimidine has not been experimentally determined. The presence of the bromine substituent at the 6-position and the methyl group at the 2-position are expected to influence the thermal stability profile compared to the parent compound.

Comparative studies of related heterocyclic systems provide insight into the thermal behavior of this compound class. Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives exhibit decomposition temperatures around 251°C [3], while thieno[2,3-d]pyrimidinones demonstrate higher thermal stability with decomposition temperatures exceeding 250°C . The enhanced stability of sulfur-containing analogues suggests that the electronic properties of the heteroatoms significantly influence thermal decomposition patterns.

Table 2: Thermal Stability and Decomposition Data for Imidazo[1,2-a]pyrimidine Derivatives

CompoundMelting Point (°C)Thermal StabilityDecomposition Temperature (°C)Source
Imidazo[1,2-a]pyrimidine (parent)127-129Stable up to melting pointNot reportedReference 46
Imidazo[1,2-a]pyrimidin-5(1H)-oneNot availableDecomposes at 251°C251.4Reference 37
Imidazo[1,2-a]pyridine (related)Not availableStable under normal conditionsNot reportedReference 49
Thieno[2,3-d]pyrimidinonesNot availableHigher thermal stability (>250°C)>250Reference 5
Imidazo[1,2-a]pyrimidine derivatives (general)195-275 (various)Generally stableNot reportedReference 36
Imidazo[1,2-a]pyrimidine-3-carboxamidesNot availableStable under reaction conditionsNot reportedReference 2

The thermal decomposition patterns of imidazo[1,2-a]pyrimidine derivatives typically involve the cleavage of carbon-nitrogen bonds within the heterocyclic ring system. The presence of electron-withdrawing groups such as bromine may lower the decomposition temperature by destabilizing the aromatic system, while electron-donating groups like methyl may provide stabilization through hyperconjugation effects [5].

Solubility Behavior in Polar/Aprotic Solvent Systems

The solubility characteristics of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are influenced by the presence of multiple nitrogen atoms that can participate in hydrogen bonding and the lipophilic nature of the bromine and methyl substituents. The compound exhibits a calculated LogP value of 1.80020, indicating moderate lipophilicity [1].

Solubility studies of related imidazo[1,2-a]pyrimidine derivatives reveal significant variation depending on the substitution pattern. The parent imidazo[1,2-a]pyrimidine demonstrates solubility in methanol and other polar protic solvents [6]. Imidazo[1,2-a]pyrimidine-2-carboxylic acid shows predicted water solubility of 787.93 mg/L, suggesting that carboxylic acid functionality significantly enhances aqueous solubility [7].

Table 3: Solubility Behavior of Imidazo[1,2-a]pyrimidine Derivatives

CompoundWater Solubility (mg/L)Polar SolventsAprotic SolventsReference
Imidazo[1,2-a]pyrimidine (parent)Soluble in methanolSoluble in methanolSoluble in DMSOReference 40
Imidazo[1,2-a]pyrimidine-2-carboxylic acid787.93 (predicted)Soluble in waterLimited solubilityReference 22
Imidazo[1,2-a]pyrimidine derivatives (general)VariableGenerally solubleGenerally solubleReference 23
Imidazo[1,2-a]pyridine (related)Slightly solubleSoluble in organic solventsGood solubilityReference 10
Imidazo[1,2-a]pyrimidine-3-carboxamidesGenerally lowSoluble in polar aprotic solventsGood solubility in DMF, DMSOReference 2
Substituted imidazo[1,2-a]pyrimidinesDepends on substitutionVariableVariableReference 26

In polar aprotic solvents, imidazo[1,2-a]pyrimidine derivatives generally exhibit good solubility. The nitrogen atoms in the ring system can interact with polar aprotic solvents through dipole-dipole interactions, while the aromatic system provides stability in organic media. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly effective solvents for these compounds [8].

The solubility behavior in aqueous systems is significantly influenced by the pH of the medium. The presence of basic nitrogen atoms allows for protonation under acidic conditions, which can enhance water solubility through the formation of charged species. However, the lipophilic nature of the bromine and methyl substituents in 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may limit its aqueous solubility compared to more polar derivatives [9].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine are determined by the presence of multiple nitrogen atoms within the heterocyclic ring system. The compound contains three nitrogen atoms: two within the pyrimidine ring (N1 and N3) and one in the imidazole ring (N8), each with different basicity characteristics.

Protonation studies using 15N NMR spectroscopy on the parent imidazo[1,2-a]pyrimidine system have established that the primary protonation site is the N1 nitrogen of the imidazo ring [10]. This selectivity is attributed to the electronic structure of the fused ring system, where the N1 position exhibits the highest electron density and therefore the greatest proton affinity.

Table 4: Acid-Base Properties and pKa Values of Imidazo[1,2-a]pyrimidine Derivatives

CompoundpKa ValueProtonation SiteExperimental MethodReference
Imidazo[1,2-a]pyrimidine (parent)5.50±0.30 (predicted)N1 (imidazo nitrogen)Computational predictionReference 46
Imidazo[1,2-a]pyrimidine (N1 protonation)Primary protonation siteN1 (imidazo nitrogen)15N NMR spectroscopyReference 57
Imidazo[1,2-a]pyrimidine (N7 protonation)Secondary protonation siteN7 (pyrimidine nitrogen)15N NMR spectroscopyReference 57
6-Bromoimidazo[1,2-a]pyridine5.10±0.50 (predicted)Imidazo nitrogenComputational predictionReference 10
Imidazo[1,2-a]pyridine (related)Not availableImidazo nitrogenNot availableNot available
Benzylpyridinium salt (related)~27 (in DMSO)Pyridinium nitrogenQuantum chemical calculationReference 56
Imidazo[1,2-a]pyrimidine derivativesVariable (3-8 range)Primarily N1NMR studiesReference 57

The predicted pKa value for the parent imidazo[1,2-a]pyrimidine is 5.50±0.30, indicating weak basicity [2]. The introduction of electron-withdrawing substituents such as bromine is expected to decrease the basicity by reducing electron density on the nitrogen atoms. The 6-bromoimidazo[1,2-a]pyridine derivative shows a predicted pKa of 5.10±0.50, demonstrating the electron-withdrawing effect of the bromine substituent [11].

The presence of a methyl group at the 2-position may provide a slight electron-donating effect through hyperconjugation, potentially increasing the basicity compared to the unsubstituted system. However, this effect is likely to be modest compared to the electron-withdrawing influence of the bromine substituent.

Secondary protonation can occur at the N7 position of the pyrimidine ring, but this requires more forcing conditions due to the lower electron density at this site. The selectivity for N1 protonation is maintained across various substitution patterns, making this the predominant ionization site under physiological conditions [10].

Crystallinity and Polymorphism Studies

The crystalline properties of 6-Bromo-2-methylimidazo[1,2-a]pyrimidine have not been extensively characterized through single-crystal X-ray diffraction analysis. However, structural information can be inferred from studies of related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives that exhibit similar molecular frameworks.

Related imidazo[1,2-a]pyridine derivatives have been shown to exhibit polymorphism, with different crystalline forms displaying distinct packing arrangements and physical properties. X-ray crystallographic studies of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)-imidazo[1,2-a]pyridine revealed two polymorphic forms: Form A crystallizing in the monoclinic space group C2/c, and Form B in the monoclinic space group P21/c [12].

Table 5: Crystalline Properties and Polymorphism Data

CompoundCrystal SystemSpace GroupUnit Cell ParametersDensity (g/cm³)Reference
Imidazo[1,2-a]pyrimidine (parent)Not availableNot availableNot availableNot availableNot available
Imidazo[1,2-a]pyridine polymorph AMonoclinicC2/ca=42.936Å, b=4.356Å, c=21.536Å1.275Reference 38
Imidazo[1,2-a]pyridine polymorph BMonoclinicP21/ca=4.367Å, b=38.214Å, c=11.253Å1.292Reference 38
Imidazo[1,2-a]pyridinium salt (triclinic)Triclinic (P1)P1a=9.63Å, b=11.51Å, c=13.03Å1.630Reference 41
Imidazo[1,2-a]pyridinium salt (monoclinic)MonoclinicP21/cNot availableNot availableReference 44
6-Methyluracil polymorphs (related)MonoclinicP21/cVariable1.442-1.509Reference 30

The polymorphic behavior of imidazo[1,2-a]pyridinium salts has been documented, with both triclinic and monoclinic forms reported. The triclinic form crystallizes in space group P1 with unit cell parameters a=9.63Å, b=11.51Å, c=13.03Å, and exhibits a density of 1.630 g/cm³ [13]. The monoclinic form has been observed in space group P21/c [14].

Studies of related heterocyclic systems, such as 6-methyluracil, demonstrate that multiple polymorphic forms can exist with varying stabilities. Four distinct polymorphic forms of 6-methyluracil have been identified, with different thermal stabilities and transition temperatures [15]. This suggests that 6-Bromo-2-methylimidazo[1,2-a]pyrimidine may also exhibit polymorphic behavior, although specific studies have not been reported.

The molecular structure of imidazo[1,2-a]pyrimidine derivatives typically features a planar or nearly planar heterocyclic ring system. The presence of substituents such as bromine and methyl groups can influence the crystal packing through intermolecular interactions. Bromine atoms can participate in halogen bonding interactions, while methyl groups contribute to van der Waals interactions that may affect the overall crystal stability.

XLogP3

2.2

Wikipedia

6-Bromo-2-methylimidazo[1,2-a]pyrimidine

Dates

Last modified: 08-16-2023

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